N-[1-(2-Naphthalenyl)ethyl]formamide
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Overview
Description
N-[1-(2-Naphthalenyl)ethyl]formamide is an organic compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a formamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Naphthalenyl)ethyl]formamide typically involves the reaction of 2-naphthyl ethylamine with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the formamide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Naphthalenyl)ethyl]formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The naphthyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl carboxylic acids, while reduction can produce naphthyl ethylamines .
Scientific Research Applications
N-[1-(2-Naphthalenyl)ethyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-Naphthalenyl)ethyl]formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The naphthyl ring can also interact with hydrophobic regions of proteins and other macromolecules .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A polycyclic aromatic hydrocarbon with similar structural features but lacking the formamide group.
Naphthylamine: Contains an amine group instead of a formamide group.
Naphthyl carboxylic acids: Oxidized derivatives of naphthalene with carboxylic acid functional groups.
Uniqueness
N-[1-(2-Naphthalenyl)ethyl]formamide is unique due to the presence of both the naphthyl ring and the formamide group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and interactions that are not possible with simpler naphthalene derivatives .
Properties
IUPAC Name |
N-(1-naphthalen-2-ylethyl)formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10(14-9-15)12-7-6-11-4-2-3-5-13(11)8-12/h2-10H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKUACVJZBWEFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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